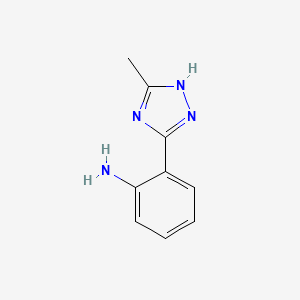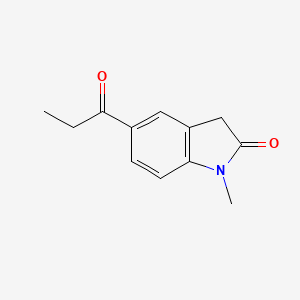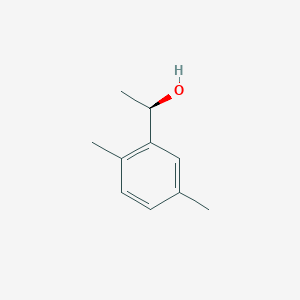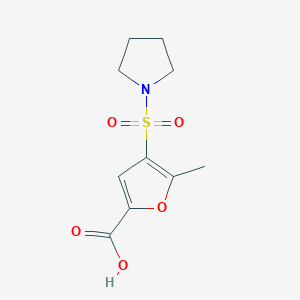
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Descripción general
Descripción
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1118787-13-5 . It has a molecular weight of 259.28 and its IUPAC name is 5-methyl-4-(1-pyrrolidinylsulfonyl)-2-furoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The five-membered pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its InChI code is 1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) .Aplicaciones Científicas De Investigación
Chelating Properties and Antimicrobial Activity :
- The compound has been utilized in the synthesis and characterization of furan ring-containing organic ligands, demonstrating antimicrobial activities against human pathogenic bacteria (Patel, 2020).
Synthesis of Heterocyclic Compounds :
- It serves as a precursor in the efficient synthesis of 2,5-disubstituted pyrroles and pyrrolidines, contributing to the generation of both aromatic and saturated five-membered heterocyclic compounds (Benetti et al., 2002).
Novel Cyclical Compound Synthesis :
- The compound is key in the synthesis of 5-substituted proline derivatives and 5-substituted pyrrole-2-carboxylates, particularly in cyclisations involving furan rings (Knight, Redfern, & Gilmore, 2001).
Formation of New Fused Heterocyclic Systems :
- Its derivatives, particularly those involving furan rings, have been used to synthesize novel fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine (Stroganova, Vasilin, & Krapivin, 2016).
Maillard Reaction Studies :
- It has been identified in colored compounds formed by Maillard-type reactions, especially in combinations with amino acids, contributing significantly to understanding the Maillard reaction in food chemistry (Hofmann, 1998).
Synthesis of Antimycobacterial Agents :
- Derivatives of the compound have been explored in the development of new antimycobacterial agents, highlighting its potential in medicinal chemistry (Mori et al., 2022).
Proton-Transfer Compound Studies :
- Its involvement in proton-transfer compounds, especially with aliphatic nitrogen Lewis bases, aids in understanding hydrogen-bonding patterns in crystallography and material science (Smith, Wermuth, & Sagatys, 2011).
Direcciones Futuras
The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . Future research may focus on the design of new pyrrolidine compounds, the exploration of the pharmacophore space due to sp3-hybridization, and the investigation of the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJBYRXLJZHDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



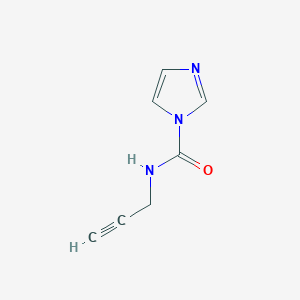
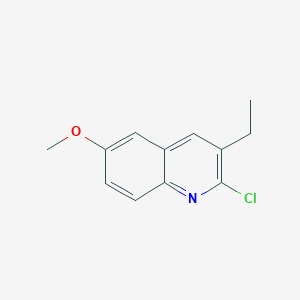
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)
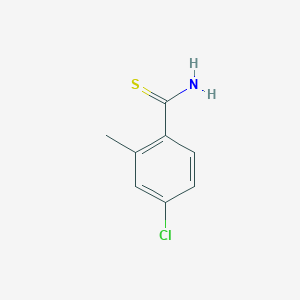
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
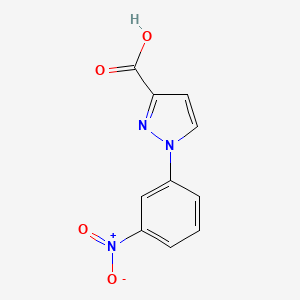
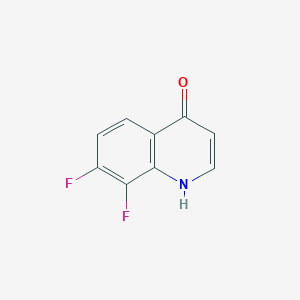
![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)
